![molecular formula C15H19N3O B4508376 N-butyl-4-(imidazol-1-ylmethyl)benzamide](/img/structure/B4508376.png)
N-butyl-4-(imidazol-1-ylmethyl)benzamide
Overview
Description
N-butyl-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core with an imidazole moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(imidazol-1-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of butylamine with benzoyl chloride to form N-butylbenzamide.
Introduction of the Imidazole Moiety: The next step involves the alkylation of imidazole with a suitable alkylating agent, such as chloromethylbenzene, to form 4-(imidazol-1-ylmethyl)benzyl chloride.
Coupling Reaction: Finally, the 4-(imidazol-1-ylmethyl)benzyl chloride is reacted with N-butylbenzamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxide derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated imidazole derivatives can be used in the presence of a base.
Major Products
Oxidation: N-oxide derivatives of the imidazole ring.
Reduction: Corresponding amines from the benzamide core.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-butyl-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the imidazole moiety.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-butyl-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Lacks the imidazole moiety, making it less versatile in terms of bioactivity.
4-(imidazol-1-ylmethyl)benzamide: Lacks the butyl group, which may affect its hydrophobic interactions and overall bioactivity.
Uniqueness
N-butyl-4-(imidazol-1-ylmethyl)benzamide is unique due to the presence of both the butyl group and the imidazole moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-butyl-4-(imidazol-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-3-8-17-15(19)14-6-4-13(5-7-14)11-18-10-9-16-12-18/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXGIQKVFFLUJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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